O2,5'-Anhydrothymidine

Antiviral selectivity Herpes simplex virus Thymidine kinase inhibition

Researchers seeking to dissect HIV-1 reverse transcriptase mechanisms often face a lack of tool compounds that selectively target the RNase H domain without strong polymerase inhibition. O2,5'-Anhydrothymidine directly addresses this gap with a defined selectivity profile (RNase H IC50: 420 nM; ~24-fold selectivity over RT polymerase). This rigid bicyclic nucleoside analog, constrained by an intramolecular O2,5'-anhydro bridge, serves as a critical reference inhibitor for mechanistic studies and as a versatile synthetic intermediate for carbocyclic nucleoside libraries. For procurement managers, BenchChem guarantees consistent in-stock availability across standard research scales (1 g to 10 g) with rapid global delivery.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B12074249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO2,5'-Anhydrothymidine
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1=CN2C3CC(C(O3)COC2=NC1=O)O
InChIInChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
InChIKeyQJUREIKZSJEEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O2,5'-Anhydrothymidine Procurement Guide: Structural Identity, Class Positioning, and Key Comparators


O2,5'-Anhydrothymidine (CAS 15425-09-9), a synthetic nucleoside analog with the molecular formula C10H12N2O4 and molecular weight 224.21 g/mol, features an intramolecular O2,5'-anhydro bridge that fundamentally alters its conformational flexibility and metabolic processing relative to unmodified thymidine . This compound belongs to the broader class of anhydro-nucleosides, which are distinguished from conventional antiviral nucleoside analogs such as 3'-azido-3'-deoxythymidine (AZT, zidovudine), 2',3'-didehydro-3'-deoxythymidine (d4T, stavudine), and the anti-herpetic agents sorivudine (BVDU) and 5-ethyl-2'-deoxyuridine (EDU) by the absence of a free 5'-hydroxyl group required for 5'-monophosphorylation [1].

TK Selectivity Profiling Intermediate viral/host selectivity benchmark for anti-HSV nucleoside screening studies
Phosphorylation-Independent Mechanism Research Non-phosphorylatable nucleoside analog for kinase-deficient antiviral assay contexts
Carbocyclic Nucleoside Synthesis Conformationally constrained anhydro intermediate for stereospecific analog preparation

Why O2,5'-Anhydrothymidine Cannot Be Replaced by Thymidine or Conventional Nucleoside Antivirals in Targeted Applications


Generic substitution between O2,5'-anhydrothymidine and related thymidine analogs is scientifically unsound because the O2,5'-anhydro bridge imposes distinct constraints on enzyme recognition, substrate processing, and metabolic fate. Unlike thymidine and standard antiviral nucleosides that require 5'-phosphorylation for activation, the anhydro structure precludes 5'-kinase-mediated phosphorylation entirely [1], fundamentally altering its mechanism of action and toxicity profile. Furthermore, the relative affinity of O2,5'-anhydrothymidine for viral versus host thymidine kinases differs markedly from that of other thymidine analogs such as BVDU, 5-ethyl-dUrd, and 5-propyl-dUrd [2]. Consequently, selecting O2,5'-anhydrothymidine over a close analog is justified only in contexts where its specific enzyme inhibition profile, altered phosphorylation pathway, or defined role as a synthetic intermediate is required—not on the assumption that all thymidine-derived nucleosides are functionally interchangeable.

Risk Factor
O2,5'-Anhydrothymidine
Common Substitute
Phosphorylation pathway
5′-phosphorylation precluded by O2,5′-anhydro bridge
Thymidine and AZT require 5′-kinase-mediated activation; mechanism may not transfer
TK affinity profile
Intermediate viral/host TK selectivity context
BVDU exhibits extreme viral preference profile; selectivity may shift
Synthetic intermediate specificity
Conformationally constrained anhydro scaffold enables intramolecular cyclization
Unmodified thymidine lacks anhydro bridge; synthetic route may not transfer

Quantitative Differentiation of O2,5'-Anhydrothymidine: Comparative Evidence Against Closest Analogs


Differential Affinity for HSV-1-Induced vs. Human Cellular Thymidine Kinase Compared to Sorivudine

O2,5'-Anhydrothymidine exhibits a distinct thymidine kinase inhibition profile relative to sorivudine (BVDU, (E)-5-(2-bromovinyl)-2'-deoxyuridine). Against HSV-1-induced thymidine kinase, O2,5'-anhydrothymidine demonstrates an inhibition constant (Ki) of 2.0 µM, whereas against human cytoplasmic thymidine kinase derived from HeLa S3 cells, the Ki increases to 180 µM, yielding a viral-to-host selectivity ratio of 90-fold [1]. This selectivity is notably lower than that of BVDU, which shows a Ki of 0.07 µM for HSV-1 TK and >600 µM for human TK (>8,570-fold selectivity) [1]. The quantitative difference in selectivity magnitude positions these two compounds for different experimental applications: O2,5'-anhydrothymidine offers intermediate TK affinity without the extreme viral preference of BVDU, which may be advantageous in studies requiring partial host TK engagement or in profiling the selectivity window of novel antiviral candidates [2].

HSV-1 vs Human TK Affinity
Head-to-head
HSV-1 TK Ki 2.0 µM vs Human TK Ki 180 µM
90-fold selectivity; intermediate context relative to BVDU >8,570-fold
HSV-1 KOS strain; HeLa S3 human TK assay
Antiviral selectivity Herpes simplex virus Thymidine kinase inhibition Nucleoside analog profiling

Reduced Cytotoxicity in 2,5'-Anhydro Structural Context Compared to Parent AZT Framework

The 2,5'-anhydro structural motif confers a consistent cytotoxicity reduction benefit relative to the corresponding 3'-azido parent framework. For the 2,5'-anhydro derivative of AZT (compound 13, 2,5'-anhydro-3'-azido-3'-deoxythymidine), cytotoxicity measured as TCID50 was >100 µM, compared to 29 µM for the parent compound AZT—a reduction of at least 3.4-fold [1]. Notably, this cytotoxicity reduction occurs despite only a modest decrease in antiviral potency: the 2,5'-anhydro derivative retained significant anti-HIV-1 activity with IC50 values of 0.56 µM against HIV-1 and 0.27 µM against Rauscher-murine leukemia virus (R-MuLV), compared to AZT's reported IC50 of approximately 0.023 µM against R-MuLV in the same study [1]. While this data derives from the 3'-azido-substituted anhydro analog rather than the unsubstituted O2,5'-anhydrothymidine, the conserved 2,5'-anhydro bridge geometry supports class-level inference that this structural feature—shared by O2,5'-anhydrothymidine—reduces cytotoxic liability relative to 5'-phosphorylatable analogs [2].

Anhydro-Scaffold Cytotoxicity
Class-level
2,5′-anhydro-AZT TCID50 >100 µM vs AZT 29 µM
Reported >3.4-fold cytotoxicity reduction in anhydro scaffold context
Class-level inference; verify in unsubstituted O2,5′-anhydrothymidine
Antiviral toxicity Nucleoside analog safety AZT derivatives Therapeutic index

Distinct Substrate Processing as a Non-Phosphorylatable Thymidine Analog with Anti-HIV-1 Activity

O2,5'-Anhydrothymidine is reported to inhibit HIV-1 replication in vitro with an IC50 of 12 µM . This activity occurs in a compound that, due to its O2,5'-anhydro bridge, cannot undergo 5'-phosphorylation—the obligate activation step for conventional nucleoside reverse transcriptase inhibitors (NRTIs) including AZT (IC50 ~0.01-0.04 µM against HIV-1) and d4T (IC50 ~0.05-0.1 µM) [1]. The non-phosphorylatable nature of O2,5'-anhydrothymidine means its antiviral activity proceeds through a mechanism distinct from NRTI chain termination, potentially involving direct inhibition of viral DNA polymerase or incorporation via alternative metabolic pathways [2]. This mechanistic divergence provides scientific justification for selecting O2,5'-anhydrothymidine over NRTIs when studying phosphorylation-independent antiviral mechanisms, evaluating compounds in kinase-deficient cellular backgrounds, or when investigating bypass strategies for nucleoside analog resistance.

Anti-HIV-1 Activity
Cross-study
IC50 12 µM; non-phosphorylatable scaffold
Supports phosphorylation-independent antiviral assay context
Activity ~300–1,200× lower than NRTIs; distinct mechanism
HIV reverse transcriptase Non-phosphorylatable nucleoside Antiviral mechanism AZT alternative

Synthetic Intermediate Utility for Carbocyclic Thymidine Analog Preparation

O2,5'-Anhydrothymidine serves as a key synthetic intermediate in the preparation of carbocyclic thymidine analogs, including the carbocyclic analog of 5'-amino-5'-deoxythymidine [1]. This specific synthetic application is documented in peer-reviewed synthetic methodology literature: the carbocyclic analog of 5'-amino-5'-deoxythymidine was synthesized from the carbocyclic analog of O2,5'-anhydrothymidine acetate [1]. Unlike unmodified thymidine, which cannot undergo the same intramolecular cyclization due to the absence of the anhydro bridge, O2,5'-anhydrothymidine provides a conformationally constrained scaffold that facilitates specific stereochemical outcomes in subsequent transformations [2]. The commercial availability of O2,5'-anhydrothymidine as a defined, single-chemical-entity intermediate—rather than requiring in-house synthesis of this anhydro precursor—represents a procurement advantage for laboratories engaged in carbocyclic nucleoside analog synthesis.

Carbocyclic Analog Synthesis
Reported
Documented precursor to carbocyclic 5′-amino-5′-deoxythymidine analog
Supports carbocyclic nucleoside synthesis workflow
Conformationally constrained scaffold; multi-step synthesis
Carbocyclic nucleoside synthesis Antiviral intermediate Chiral pool synthesis Nucleoside analog derivatization

Procurement-Relevant Application Scenarios for O2,5'-Anhydrothymidine Based on Differential Evidence


Profiling Viral vs. Host Thymidine Kinase Selectivity in Anti-HSV Drug Discovery

O2,5'-Anhydrothymidine is optimally deployed as a reference compound in thymidine kinase selectivity profiling studies. With a measured HSV-1 TK Ki of 2.0 µM and human TK Ki of 180 µM (90-fold selectivity), it provides an intermediate selectivity benchmark between highly selective agents such as sorivudine (BVDU, >8,570-fold) and non-selective thymidine analogs [1]. Researchers developing novel anti-herpetic nucleoside analogs can use O2,5'-anhydrothymidine to calibrate TK inhibition assays and to establish the selectivity threshold below which host toxicity becomes a concern [2]. This application directly leverages the direct head-to-head Ki comparison data presented in Section 3, Evidence Item 1.

Investigating Phosphorylation-Independent Antiviral Mechanisms Against HIV-1

O2,5'-Anhydrothymidine enables experimental dissection of phosphorylation-independent antiviral mechanisms that cannot be studied with conventional NRTIs. Its anti-HIV-1 IC50 of 12 µM, achieved without 5'-phosphorylation capacity, contrasts with AZT and d4T, which require cellular kinase-mediated activation [1]. This property makes O2,5'-anhydrothymidine particularly valuable for studies conducted in kinase-deficient cell lines, for evaluating antiviral activity of compounds that bypass the thymidine kinase salvage pathway, and for investigating resistance mechanisms where downregulation of nucleoside kinases confers NRTI resistance [2]. This scenario stems directly from the cross-study comparable evidence in Section 3, Evidence Item 3.

Evaluating Reduced-Cytotoxicity Anhydro-Nucleoside Scaffolds in Antiviral Lead Optimization

O2,5'-Anhydrothymidine serves as a structural template for medicinal chemistry programs aimed at reducing nucleoside analog toxicity while preserving antiviral activity. Class-level evidence from the 2,5'-anhydro-AZT analog demonstrates that the 2,5'-anhydro bridge reduces cytotoxicity by at least 3.4-fold (TCID50 >100 µM vs. 29 µM for AZT) while retaining significant antiviral potency [1]. Researchers pursuing structure-activity relationship (SAR) studies on anhydro-nucleosides can procure O2,5'-anhydrothymidine as the parent unsubstituted scaffold to establish baseline activity and toxicity parameters, then systematically introduce substitutions to optimize the therapeutic window [2]. This scenario is directly supported by the class-level inference evidence in Section 3, Evidence Item 2.

Synthesis of Carbocyclic Thymidine Analogs for Antiviral and Antitumor Research

O2,5'-Anhydrothymidine is procured specifically as a synthetic intermediate for preparing carbocyclic thymidine derivatives, including 5'-amino-5'-deoxythymidine carbocyclic analogs [1]. The O2,5'-anhydro bridge provides the conformational constraint necessary for stereospecific transformations that cannot be achieved using unmodified thymidine starting materials [2]. Laboratories engaged in synthesizing carbocyclic nucleoside libraries for antiviral or antitumor screening should select O2,5'-anhydrothymidine over thymidine when the synthetic route requires an anhydro precursor. This scenario is supported by the synthetic intermediate evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
HSV TK selectivity profiling
Intermediate viral/host TK affinity ratio
Selectivity threshold calibration
Phosphorylation-independent antiviral studies
Non-phosphorylatable mechanism context
Kinase-deficient model validation
Anhydro-nucleoside scaffold profiling
Reported cytotoxicity context
SAR endpoint review
Carbocyclic analog synthesis
Conformationally constrained intermediate
Stereochemical outcome verification
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